

Introduction: A Unique Building Block for Advanced Therapeutics

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Compound of Interest

Compound Name: *3-Amino-4-(2-naphthyl)butyric acid*

CAS No.: 544455-87-0

Cat. No.: B1289426

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(S)-**3-Amino-4-(2-naphthyl)butyric acid** is a non-canonical, chiral β -amino acid that has emerged as a compound of significant interest for researchers and scientists in drug development.^[1] Unlike proteinogenic α -amino acids, its structure features an amino group on the beta-carbon, providing a different spacing and conformational flexibility to peptide backbones. The most defining feature is its bulky, hydrophobic 2-naphthyl side chain. This extended aromatic system is a powerful tool for medicinal chemists seeking to modulate the interaction of synthetic peptides and small molecules with biological targets.^{[2][3]} This guide provides a comprehensive overview of its properties, strategic applications, and the technical rationale for its use in modern therapeutic design. The compound is most commonly referenced by the CAS Number 270063-39-3 for its hydrochloride salt.^{[1][4][5][6]}

Part 1: Physicochemical and Identification Profile

A clear understanding of the compound's fundamental properties is critical for its effective use in a laboratory setting. It is typically supplied as a white, powdered hydrochloride salt, ensuring stability and solubility for various applications.^[1]

Property	Data	Source(s)
CAS Number	270063-39-3 (for hydrochloride salt)	[1][4][5][6]
Molecular Formula	C ₁₄ H ₁₅ NO ₂ ·HCl	[1]
Molecular Weight	265.74 g/mol	[1][5]
Appearance	White powder	[1]
Purity	≥ 98%	[1]
Synonyms	(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride, L-β-HomoAla(2-naphthyl)-OH·HCl	[1][5]
Storage Conditions	Store at 0-8°C	[1]
PubChem ID	53395055	[1]

Note: Protected variants are crucial for synthesis, including BOC-(S)-3-Amino-4-(2-naphthyl)-butyric acid (CAS: 219297-11-7) and Fmoc-(S)-3-Amino-4-(2-naphthyl)-butyric acid (CAS: 1186216-21-6).[7][8]

Part 2: The Strategic Role of the Naphthyl Moiety in Drug Design

The decision to incorporate (S)-**3-Amino-4-(2-naphthyl)butyric acid** into a potential therapeutic is a deliberate one, driven by the unique physicochemical contributions of its 2-naphthyl group. This moiety is significantly larger and more hydrophobic than a standard phenyl ring, offering distinct advantages in molecular design.[2]

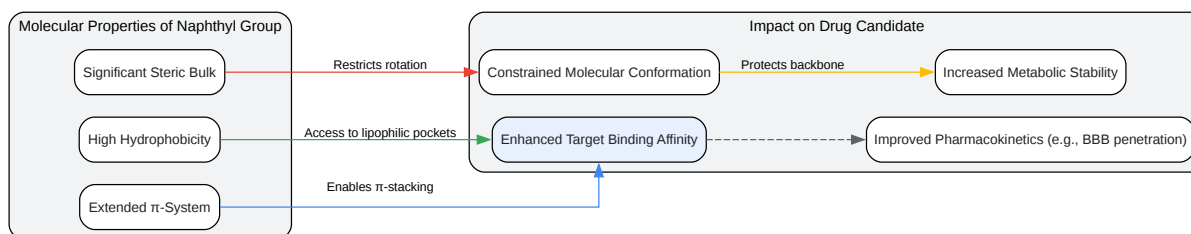
Causality Behind its Efficacy:

- **Enhanced Hydrophobic Interactions:** The primary driver for its use is to promote strong binding to lipophilic pockets within target proteins or receptors.[2] This can dramatically

increase the potency and selectivity of a therapeutic peptide or small molecule, as higher binding affinity is often a cornerstone of efficacy.[2]

- **Induction of Specific Conformations:** The steric bulk of the naphthyl group can restrict the rotational freedom of the molecular backbone. In peptide synthesis, this is used to force a peptide into a specific secondary structure (e.g., a turn or helix) that may be required for optimal interaction with its biological target. This conformational rigidity can also enhance metabolic stability by protecting susceptible amide bonds from enzymatic degradation.
- **π -Stacking Interactions:** The extended aromatic system of the naphthyl group can participate in favorable π - π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a receptor's binding site, further anchoring the molecule and increasing binding affinity.[3]
- **Improved Pharmacokinetics:** Its lipophilic character can influence a drug's pharmacokinetic profile. Notably, it can enhance the ability of a molecule to cross cellular membranes and even the blood-brain barrier, making it a valuable building block for therapies targeting the central nervous system.[1]

This strategic incorporation allows for the rational design of molecules with improved stability, receptor binding, and pharmacokinetic properties, making it a powerful tool for creating novel therapeutic agents.[9]



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Caption: Logical relationship between the naphthyl group's properties and drug design benefits.

Part 3: Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The most common application of (S)-3-Amino-4-(2-naphthyl)butyric acid is as a building block in peptide synthesis.[10] For this, its amine must be protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The following is a validated, step-by-step protocol for incorporating Fmoc-(S)-3-Amino-4-(2-naphthyl)-butyric acid into a peptide chain using manual SPPS on a rink amide resin.

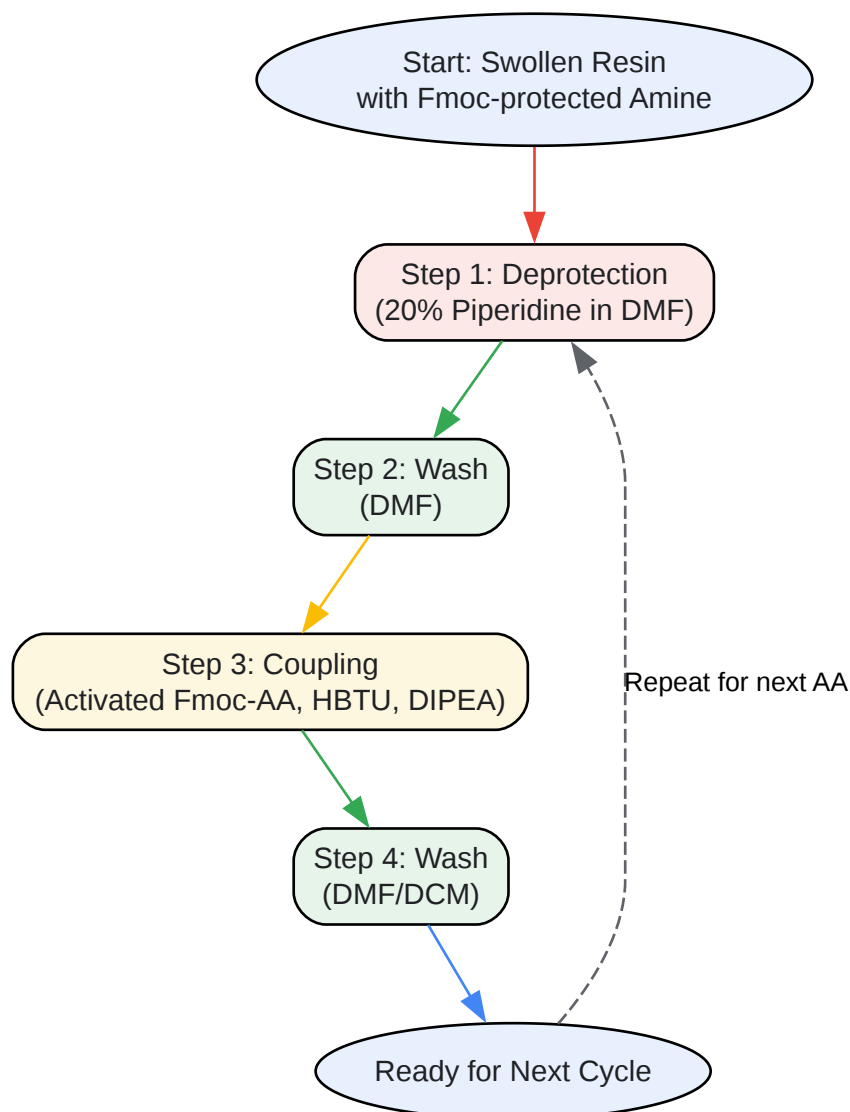
Self-Validating System: Each step includes a chemical logic that ensures the reaction proceeds with high fidelity. For instance, the Fmoc group is stable to the coupling conditions but is selectively removed by a weak base (piperidine), allowing the iterative addition of amino acids.

Methodology:

- Resin Swelling:
 - Place the rink amide resin in a reaction vessel.
 - Add dimethylformamide (DMF) and allow the resin to swell for 30 minutes. This is crucial to expose the reactive sites on the polymer support.
 - Drain the DMF.
- Initial Fmoc Deprotection (for the first amino acid on the resin):
 - Add a 20% solution of piperidine in DMF to the resin.
 - Agitate for 5 minutes, then drain.
 - Repeat with a fresh 20% piperidine solution for 15 minutes. This two-step process ensures complete removal of the Fmoc protecting group, freeing the amine for the first coupling reaction.
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

- Amino Acid Coupling:
 - In a separate vial, dissolve 4 equivalents (eq.) of Fmoc-(S)-3-Amino-4-(2-naphthyl)-butyric acid and 3.95 eq. of HBTU (a coupling activator) in DMF.
 - Add 8 eq. of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution. This basic amine activates the carboxylic acid for amide bond formation.
 - Immediately add the activated amino acid solution to the deprotected resin.
 - Agitate at room temperature for 2 hours. The reaction can be monitored by a Kaiser test to confirm the absence of free primary amines.
- Washing:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (3 times) followed by dichloromethane (DCM) (3 times) and then DMF again (3 times) to remove excess reagents and byproducts.
- Fmoc Deprotection (for the newly added amino acid):
 - Repeat Step 2 to remove the Fmoc group from the newly added (S)-**3-Amino-4-(2-naphthyl)butyric acid**, exposing its amine for the next coupling cycle.
- Chain Elongation:
 - Repeat steps 3-5 for each subsequent amino acid to be added to the peptide sequence.
- Final Cleavage and Deprotection:
 - Once the sequence is complete, wash the resin with DCM and dry it under a vacuum.
 - Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin to cleave the peptide from the solid support and remove any remaining side-chain protecting groups.

- After 2-3 hours, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product for purification.



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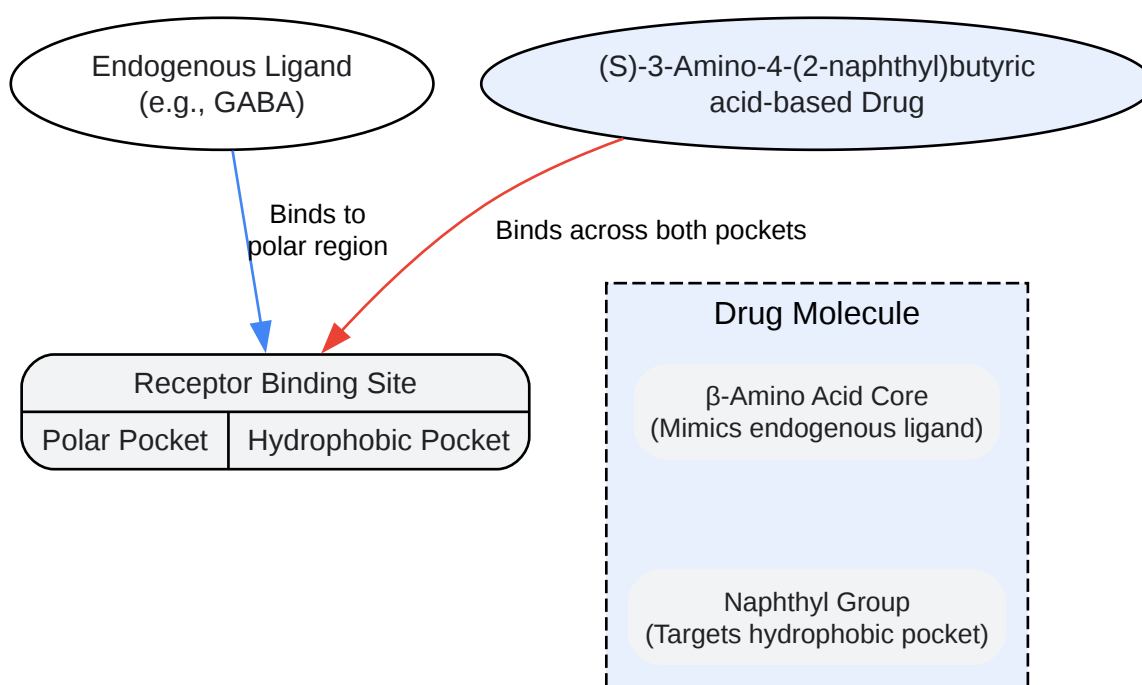
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Part 4: Potential Mechanism of Action in Neurological Applications

(S)-3-Amino-4-(2-naphthyl)butyric acid is frequently cited for its potential in treating neurological disorders due to its role as a selective modulator of neurotransmitter systems.[1]

While specific targets are often proprietary to the drug development programs using it, a generalized mechanism can be inferred from its structure. As a β -amino acid, it can act as a GABA (γ -aminobutyric acid) analogue or mimetic. GABA is the primary inhibitory neurotransmitter in the central nervous system. By mimicking GABA's structure, molecules incorporating this building block could potentially bind to GABA receptors or modulate GABAergic transmission, leading to anxiolytic or anticonvulsant effects.

The naphthyl group is key to its selectivity and potency. It allows the molecule to bind with high affinity to a specific, hydrophobic sub-pocket on a receptor or enzyme that would not be accessible to the endogenous ligand (e.g., GABA), thereby ensuring target selectivity and enhanced biological effect.



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Caption: Conceptual binding of a naphthyl-containing drug versus an endogenous ligand.

Conclusion and Future Outlook

(S)-3-Amino-4-(2-naphthyl)butyric acid is more than just a chemical reagent; it is a strategic tool for rational drug design. Its unique combination of a β -amino acid backbone and a large, hydrophobic naphthyl side chain provides a validated pathway to enhancing the potency,

selectivity, and pharmacokinetic properties of synthetic peptides and small molecules. Its demonstrated utility in neuroscience-related research points to a promising future in the development of next-generation therapeutics for challenging neurological disorders.[1][10] As our understanding of protein-ligand interactions becomes more sophisticated, the demand for such precisely engineered, non-canonical building blocks will undoubtedly continue to grow, placing this compound at the forefront of innovation in medicinal chemistry.

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